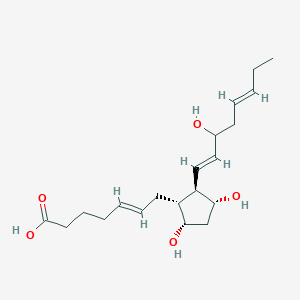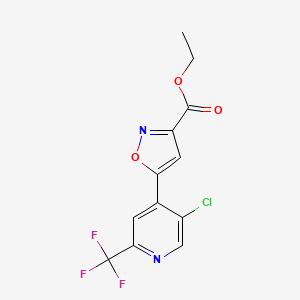
17-trans Prostaglandin F3 alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-trans Prostaglandin F3 alpha is a double bond isomer of Prostaglandin F3 alpha and a potential metabolite of trans dietary fatty acids. This compound is known for its anti-inflammatory activity and is used primarily in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including 17-trans Prostaglandin F3 alpha, often involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For instance, a unified strategy for the synthesis of various prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .
Industrial Production Methods: Industrial production methods for prostaglandins typically involve large-scale chemical synthesis using commercially available starting materials. The process may include steps such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to incorporate lipid chains .
Analyse Des Réactions Chimiques
Types of Reactions: 17-trans Prostaglandin F3 alpha can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction of enones.
Substitution: Nickel-catalyzed cross-couplings and Wittig reactions are used for incorporating lipid chains
Major Products: The major products formed from these reactions include various prostaglandin analogs with enhanced biological activity and stability .
Applications De Recherche Scientifique
17-trans Prostaglandin F3 alpha has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Utilized in the development of prostaglandin-based drugs and other bioactive compounds .
Mécanisme D'action
The mechanism of action of 17-trans Prostaglandin F3 alpha involves its interaction with prostanoid-specific receptors, which are G-protein-coupled receptors. These receptors facilitate a wide range of biological processes, including inflammation, pain perception, and cell survival. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways .
Comparaison Avec Des Composés Similaires
- Prostaglandin F2 alpha
- Prostaglandin F1 alpha
- Cloprostenol
- Bimatoprost
- Fluprostenol
- Travoprost
Uniqueness: 17-trans Prostaglandin F3 alpha is unique due to its specific double bond isomerism, which contributes to its distinct anti-inflammatory properties and potential as a metabolite of trans dietary fatty acids .
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4+,13-12+/t15?,16-,17-,18+,19-/m1/s1 |
Clé InChI |
SAKGBZWJAIABSY-LKTYKCCXSA-N |
SMILES isomérique |
CC/C=C/CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
SMILES canonique |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)









![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)


